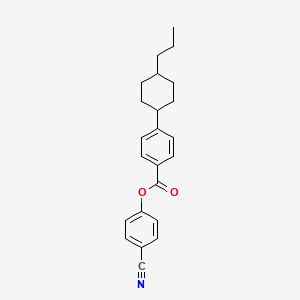

4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate

Description

Compound Identification and Classification

4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate constitutes a sophisticated organic compound that belongs to the broader category of benzoate esters specifically designed for liquid crystalline applications. The compound's molecular formula is represented as C₂₃H₂₅NO₂, with a molecular weight of 347.45 grams per mole. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 4-cyanophenyl 4-(4-propylcyclohexyl)benzoate, reflecting its structural composition. The compound is characterized by its Chemical Abstracts Service registry number 81930-17-8, which serves as its unique identifier in chemical databases and literature.

The molecular structure of this compound exhibits a distinct rod-like configuration that is fundamental to its liquid crystalline properties. The molecule comprises three primary structural components: a terminal cyano group attached to a phenyl ring, an ester linkage serving as the connecting unit, and a trans-4-propylcyclohexyl-substituted benzoic acid portion. This architectural arrangement creates an extended molecular geometry with an approximate length that enables the formation of ordered mesophases. The trans configuration of the cyclohexyl ring system is particularly crucial for maintaining the linear molecular geometry necessary for liquid crystalline behavior.

The compound's classification within chemical taxonomy places it among the benzoic acid esters, specifically within the subclass of liquid crystalline benzoates. According to the ClassyFire chemical classification system, the compound belongs to the organic compounds kingdom, specifically within the benzenoids superclass and benzene and substituted derivatives class. The presence of the nitrile functional group and the ester linkage further categorizes this compound as a multifunctional organic material with potential for diverse applications in materials science.

Historical Context and Discovery in Liquid Crystal Chemistry

The development and discovery of this compound must be understood within the broader historical context of liquid crystal chemistry and the evolution of benzoate ester liquid crystalline materials. The foundation for understanding such compounds was established through the pioneering work of Friedrich Reinitzer in the late 1880s, who first observed liquid crystalline behavior in cholesteryl benzoate, marking the beginning of liquid crystal science. This initial discovery of liquid crystalline properties in a benzoate ester compound established the fundamental principles that would later guide the development of more sophisticated materials like this compound.

The systematic development of cyanophenyl benzoate liquid crystals emerged during the mid-to-late twentieth century as researchers sought to create materials with enhanced liquid crystalline properties for technological applications. The incorporation of nitrile groups into liquid crystalline molecules was recognized as a crucial strategy for increasing dielectric anisotropy and improving the electro-optical response of liquid crystal materials. The trans-4-propylcyclohexyl moiety represents an advancement in molecular design that aims to optimize the balance between clearing temperature, viscosity, and mesophase stability.

Research investigations into compounds bearing similar structural motifs have revealed the importance of the cyclohexyl ring system in promoting nematic mesophase formation while maintaining relatively low viscosities. The development of this compound represents a convergence of these design principles, combining the beneficial properties of cyanophenyl groups with the structural advantages of trans-substituted cyclohexyl systems. Historical synthesis methodologies for related compounds have demonstrated the feasibility of preparing such materials through conventional esterification reactions.

The compound's place in liquid crystal history is further emphasized by its inclusion in comprehensive studies of liquid crystalline materials and its recognition as a representative example of modern liquid crystal design. The systematic investigation of structure-property relationships in benzoate ester liquid crystals has established this compound as a benchmark compound for understanding the influence of molecular architecture on mesomorphic behavior.

Position Within Benzoate Ester Liquid Crystalline Materials

This compound occupies a distinguished position within the extensive family of benzoate ester liquid crystalline materials, representing an advanced example of molecular engineering for optimized mesomorphic properties. Benzoate esters constitute a fundamental class of liquid crystalline compounds that have been extensively studied due to their favorable combination of thermal stability, chemical stability, and tunable mesomorphic behavior. The compound's structural features position it among the more sophisticated members of this class, incorporating multiple design elements that enhance its liquid crystalline performance.

The ester linkage in benzoate liquid crystals serves as both a structural connector and a functional group that influences mesomorphic properties through its dipolar character and conformational flexibility. In this compound, the ester bond connects two distinct aromatic systems, creating a molecular architecture that promotes the formation of stable mesophases while maintaining sufficient molecular mobility for practical applications. The compound's design reflects current understanding of how ester linkages can be optimized to achieve desired liquid crystalline properties.

Comparative analysis with other benzoate ester liquid crystals reveals that this compound incorporates several advanced structural features that distinguish it from simpler benzoate systems. The presence of the trans-4-propylcyclohexyl group represents a sophisticated approach to molecular design that aims to optimize the balance between mesophase stability and material properties. This structural modification differentiates the compound from simpler alkyl-substituted benzoates and positions it among the more advanced materials in this class.

The compound's classification within benzoate ester liquid crystals is further defined by its incorporation of both cyano and cyclohexyl functional groups, creating a hybrid system that combines the beneficial properties of both structural elements. Research studies have demonstrated that such hybrid designs often exhibit superior performance characteristics compared to materials containing only a single type of mesogenic unit. The systematic variation of terminal groups and linking units in benzoate ester liquid crystals has established clear structure-property relationships that inform the design of compounds like this compound.

| Structural Feature | Role in Liquid Crystalline Behavior | Comparison to Other Benzoate Esters |

|---|---|---|

| Cyanophenyl Terminal Group | Enhances dielectric anisotropy and mesophase stability | Superior to simple alkyl termini |

| Trans-4-propylcyclohexyl Moiety | Provides molecular rigidity with optimized aspect ratio | More effective than simple aromatic rings |

| Ester Linkage | Maintains molecular connectivity with appropriate flexibility | Standard in benzoate ester systems |

| Overall Molecular Length | Enables nematic mesophase formation | Optimized for room temperature applications |

Significance in Materials Science Research

The significance of this compound in materials science research extends far beyond its immediate applications in liquid crystal technology, encompassing fundamental contributions to understanding molecular design principles and structure-property relationships. The compound serves as a model system for investigating how specific structural modifications influence mesomorphic behavior, thermal properties, and electro-optical responses in liquid crystalline materials. Research investigations utilizing this compound have provided crucial insights into the optimization of molecular architecture for enhanced liquid crystalline performance.

The compound's importance in materials science is particularly evident in its role as a benchmark material for evaluating new synthesis methodologies and characterization techniques. Its well-defined structure and reproducible properties make it an ideal reference compound for validating experimental procedures and establishing standardized measurement protocols. The availability of comprehensive spectroscopic and thermal characterization data for this compound enables researchers to compare their results with established benchmarks and ensure the reliability of their experimental findings.

In the context of liquid crystal display technology, this compound represents an important class of materials that contribute to the development of advanced display systems. The compound's nematic liquid crystalline properties and electro-optical characteristics make it suitable for incorporation into liquid crystal mixtures designed for specific display applications. Research studies have demonstrated that compounds with similar structural features can enhance the performance of liquid crystal displays through improved response times, increased temperature stability, and enhanced optical properties.

The compound's significance extends to fundamental research in soft matter physics and materials chemistry, where it serves as a model system for investigating phase transitions, molecular ordering, and dynamic behavior in liquid crystalline systems. Theoretical and computational studies utilizing this compound as a model compound have contributed to the development of predictive models for liquid crystalline behavior and the understanding of molecular interactions in ordered phases. These investigations have practical implications for the design of new liquid crystalline materials with tailored properties for specific applications.

Properties

IUPAC Name |

(4-cyanophenyl) 4-(4-propylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c1-2-3-17-4-8-19(9-5-17)20-10-12-21(13-11-20)23(25)26-22-14-6-18(16-24)7-15-22/h6-7,10-15,17,19H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOACYHPBBJELLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002321 | |

| Record name | 4-Cyanophenyl 4-(4-propylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81930-17-8 | |

| Record name | p-Cyanophenyl trans-p-(4-propylcyclohexyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081930178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanophenyl 4-(4-propylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to 4-cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate involves an esterification reaction between:

- 4-Cyanophenol (the phenolic component)

- trans-4-propylcyclohexylbenzoic acid (the carboxylic acid component)

The reaction typically proceeds via activation of the carboxylic acid group, followed by nucleophilic attack by the phenol to form the ester bond.

Detailed Preparation Method

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Activation of Carboxylic Acid | The carboxylic acid (trans-4-propylcyclohexylbenzoic acid) is activated using dicyclohexylcarbodiimide (DCC) as a dehydrating agent. This forms an O-acylurea intermediate. |

| 2 | Catalysis | 4-Dimethylaminopyridine (DMAP) or pyridine is used as a catalyst/base to enhance the esterification rate and selectivity. |

| 3 | Esterification Reaction | 4-Cyanophenol is added to the activated acid intermediate in an aprotic organic solvent such as dichloromethane or dimethyl ether. The reaction is typically conducted at ambient temperature or under reflux conditions. |

| 4 | Reaction Time | The mixture is stirred overnight (approximately 12-24 hours) to ensure complete conversion. |

| 5 | Workup and Purification | The reaction mixture is filtered to remove dicyclohexylurea byproduct. The crude product is purified by recrystallization or chromatography. |

Reaction Conditions and Yields

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | Dichloromethane, Dimethyl ether, or Toluene |

| Temperature | Ambient to reflux (~20–80°C) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) or pyridine |

| Dehydrating Agent | Dicyclohexylcarbodiimide (DCC) |

| Reaction Time | Overnight (12–24 hours) |

| Yield | Approximately 60–65% |

A specific reported synthesis of p-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate showed a yield of 63% when reacted with pyridine in dimethyl ether overnight.

Industrial and Scale-Up Considerations

In industrial contexts, the synthesis of such esters may be optimized by:

- Using continuous flow reactors to improve reaction efficiency and control.

- Precise control of reaction parameters including temperature, pressure, and reactant molar ratios.

- Automated removal of byproducts like dicyclohexylurea to facilitate purification.

- Employing greener solvents or solvent-free conditions where possible to reduce environmental impact.

These methods ensure higher throughput and reproducibility for large-scale production.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting Materials | 4-Cyanophenol, trans-4-propylcyclohexylbenzoic acid |

| Activation Agent | Dicyclohexylcarbodiimide (DCC) |

| Catalyst/Base | 4-Dimethylaminopyridine (DMAP) or pyridine |

| Solvent | Dichloromethane, Dimethyl ether, or Toluene |

| Temperature | Ambient to reflux (20–80°C) |

| Reaction Time | 12–24 hours |

| Yield | 60–65% |

| Purification | Filtration of byproducts, recrystallization or chromatography |

| Industrial Scale Adaptations | Continuous flow reactors, automated byproduct removal, precise parameter control |

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, where nucleophiles replace the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate involves its interaction with specific molecular targets. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propylcyclohexyl group can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate and analogous compounds:

Structural and Functional Analysis:

Polarity and Dielectric Properties: The cyano group in the main compound provides high polarity, resulting in greater dielectric anisotropy compared to non-polar analogs like 4-propylphenyl 4-(trans-4-butylcyclohexyl)benzoate (CAS: 96155-68-9) . This makes it suitable for liquid crystal displays (LCDs) requiring rapid switching. In contrast, acrylate-functionalized derivatives (e.g., ST04717) sacrifice some polarity for polymerizability, enabling use in photo-aligned LC polymers .

Phase Behavior: The trans-4-propylcyclohexyl group enhances thermal stability of mesophases compared to linear alkyl chains (e.g., CPHB’s heptyl group). Studies on 4-n-octyl(4’-cyanophenyl)benzoate suggest that longer alkyl chains reduce transition temperatures, whereas rigid cyclohexyl groups elevate them .

Synthetic and Commercial Relevance: The main compound is marketed by SYNTHON Chemicals (purity ≥99%) alongside derivatives like ST05874, which incorporate methacryloyloxy groups for specialized applications . Safety data for analogs (e.g., 4-(trans-4-butylcyclohexyl)benzoic acid) indicate standard laboratory handling protocols, though the cyano group may necessitate additional toxicity precautions .

Research Findings:

- Dielectric Studies: The dipolar orientation of 4-cyanophenyl benzoates correlates with their molecular rigidity. Trans-cyclohexyl substituents minimize rotational freedom, improving dielectric constants (ε ≈ 10–12) compared to cis isomers .

- Phase Induction: Unlike CPHB, which forms induced smectic phases in mixtures, the main compound’s phase behavior remains understudied.

Biological Activity

4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate is a compound of interest due to its potential applications in materials science, particularly in the field of liquid crystals. Its unique structure, featuring both cyano and cyclohexyl groups, suggests interesting biological interactions that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and implications for drug development.

Chemical Structure

The chemical formula of this compound can be represented as follows:

The structure includes a cyanophenyl group and a propylcyclohexyl moiety, which are key to its biological properties.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, influencing their activity and potentially altering metabolic pathways. Its structure suggests that it could serve as a substrate or inhibitor for specific enzymes involved in drug metabolism.

- Receptor Binding : Due to its lipophilic nature and the presence of electron-withdrawing groups, this compound may bind to biological receptors, impacting signaling pathways related to cell proliferation and apoptosis .

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

- CYP Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for several cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP2D6), which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions .

- Skin Permeation : The Log Kp (skin permeation) value is reported at -3.54 cm/s, indicating moderate permeability through biological membranes. This property is essential for topical drug formulations .

Case Studies

Several case studies have been conducted to assess the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Antitumor Activity : Analogous compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, studies on related benzoate derivatives demonstrated significant inhibition of tumor growth through apoptosis induction .

- Neuroprotective Effects : Compounds featuring similar substituents have been evaluated for neuroprotective properties in models of neurodegeneration. They exhibited potential in reducing oxidative stress and inflammation in neuronal cells .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C20H23N2O2 |

| CYP Enzyme Inhibition | CYP2C19 (Yes), CYP2C9 (Yes), CYP2D6 (Yes) |

| Log Kp (skin permeability) | -3.54 cm/s |

| Cytotoxicity | Significant against cancer cell lines |

| Neuroprotective Potential | Reduces oxidative stress |

Q & A

Q. How can researchers address conflicting data on the compound’s mutagenic potential in toxicological studies?

- Answer: Perform Ames tests (with/without metabolic activation) and micronucleus assays using standardized OECD guidelines. Compare results with structurally similar compounds (e.g., ethyl 4-cyanophenyl benzoate) to isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.